

A Comparative Guide to PROTACs Utilizing (S,R,S)-AHPC-Based VHL Ligands

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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG1-N3

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of PROTACs Employing von Hippel-Lindau (VHL) E3 Ligase Ligands with a Focus on Short Polyethylene Glycol (PEG) Linkers.

Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins.^[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.^[1] The choice of each component is critical to the efficacy of the PROTAC. This guide provides a comparative analysis of PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase, with a particular focus on the role of the linker, exemplified by the versatile building block, **(S,R,S)-AHPC-PEG1-N3**.

(S,R,S)-AHPC-PEG1-N3 is a readily available, synthetic E3 ligase ligand-linker conjugate that incorporates the high-affinity (S,R,S)-AHPC ligand for VHL and a short, single-unit polyethylene glycol (PEG1) linker terminating in an azide (N3) group.^[2] The azide functionality is particularly valuable for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which allows for the efficient and modular synthesis of PROTAC libraries.^{[3][4]}

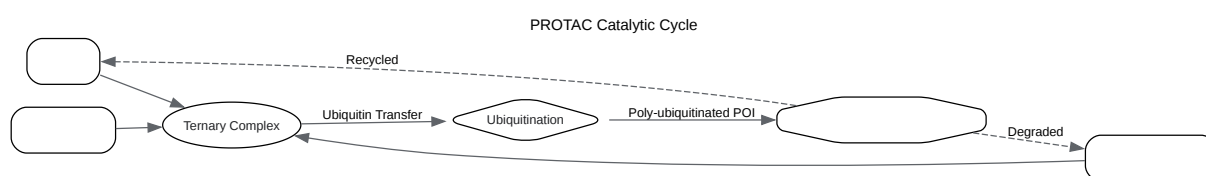
Case Study: MZ1 - A Successful VHL-Recruiting PROTAC with a Short PEG Linker

While a specific, detailed case study for a PROTAC utilizing the exact **(S,R,S)-AHPC-PEG1-N3** linker is not readily available in peer-reviewed literature, the well-characterized PROTAC, MZ1,

serves as an excellent paradigm.[5][6] MZ1 employs a similar VHL ligand and a short PEG linker to target the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which are critical regulators of oncogene expression.[6][7]

Mechanism of Action of VHL-Recruiting PROTACs

VHL-recruiting PROTACs, such as MZ1, function by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the VHL E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.[6]



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Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Performance Comparison of PROTACs

The efficacy of a PROTAC is determined by several factors, including its ability to induce the formation of a stable and productive ternary complex, its cell permeability, and its metabolic stability.[8][9] The linker plays a crucial role in all of these aspects.[10]

Impact of Linker Composition and Length

The composition and length of the linker can significantly impact a PROTAC's performance.[10]

- **PEG Linkers:** Generally improve solubility and can adopt folded conformations that may enhance cell permeability.[9][11] However, they can also be susceptible to metabolic cleavage.

- Alkyl Linkers: Are often more metabolically stable than PEG linkers and their lipophilicity can improve membrane permeability, but may also lead to lower solubility.[1][11]
- Linker Length: A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long can lead to an unstable complex.[5] The optimal linker length is target-dependent and often requires empirical determination.[10]

The following table summarizes the performance of MZ1 and compares it to another well-known VHL-based BET degrader, ARV-771, which has a longer linker.

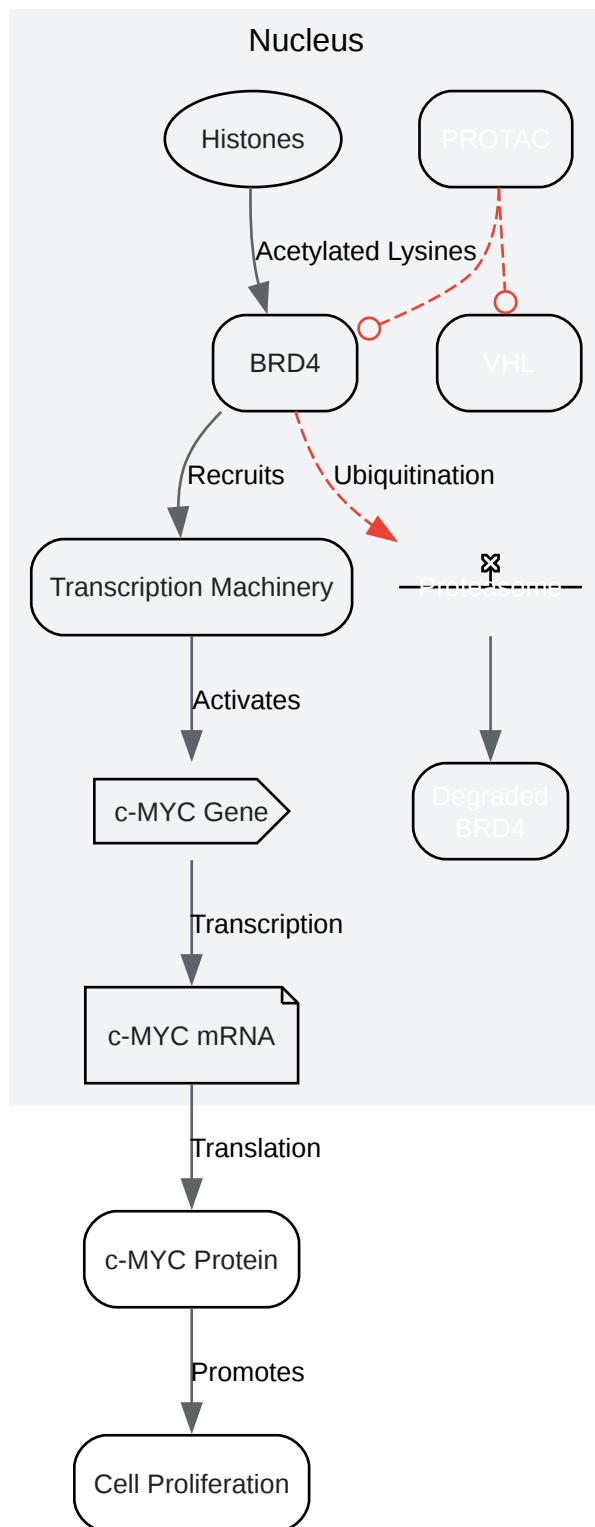
PROTAC	Target(s)	E3 Ligase	Linker	DC50	Dmax**	Binding Affinity (Kd)
MZ1	BRD4 > BRD2/3	VHL	Short PEG	~2-20 nM (in HeLa cells)[7]	>90%[12]	BRD4(BD2): 15 nM; VHL: 66 nM[7]
ARV-771	BRD2/3/4	VHL	Longer PEG-containing	<1 nM (in 22Rv1 cells)[13]	>95%	BRD4(BD1): 9.6 nM; BRD4(BD2): 7.6 nM[14]

* DC50: Concentration required to degrade 50% of the target protein. ** Dmax: Maximum percentage of protein degradation. *** Kd: Dissociation constant, a measure of binding affinity.

Signaling Pathway Modulation

BRD4 is a key component of the BET family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of genes, including the proto-oncogene c-MYC.[15] By inducing the degradation of BRD4, PROTACs like MZ1 can effectively downregulate c-MYC and inhibit cancer cell proliferation. [15]

BRD4 Signaling and PROTAC Intervention

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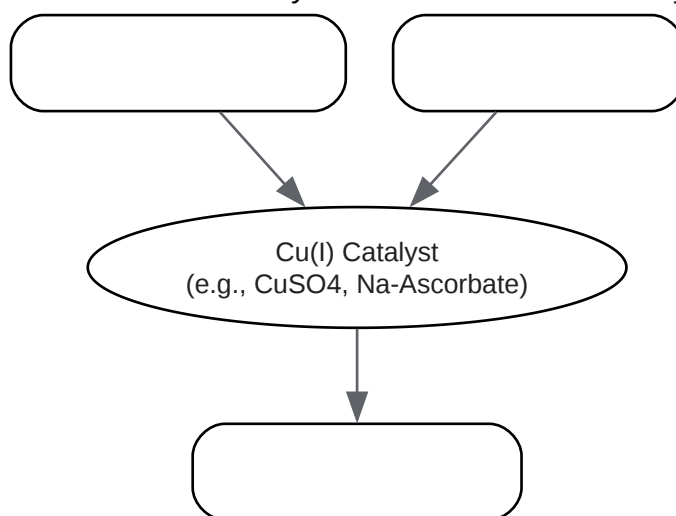
Caption: Disruption of BRD4 signaling by a VHL-recruiting PROTAC.

Experimental Protocols

Synthesis of PROTACs using (S,R,S)-AHPC-PEG1-N3 via Click Chemistry

The azide group of **(S,R,S)-AHPC-PEG1-N3** allows for its conjugation to a POI ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]

Modular PROTAC Synthesis via Click Chemistry



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